

An In-depth Technical Guide to 3-Fluoro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Fluoro-5-iodobenzonitrile**

Cat. No.: **B1302148**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluoro-5-iodobenzonitrile**, a halogenated aromatic compound of significant interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a plausible synthetic route, and explores its potential applications as a key building block in the synthesis of targeted therapeutics, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.

Compound Identification and Properties

The IUPAC name for the compound is **3-Fluoro-5-iodobenzonitrile**.^{[1][2]} It is a disubstituted benzonitrile with a fluorine atom at the 3-position and an iodine atom at the 5-position relative to the nitrile group.

Table 1: Physicochemical Properties of **3-Fluoro-5-iodobenzonitrile**

Property	Value	Reference(s)
CAS Number	723294-75-5	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₃ FIN	[1] [2] [3] [4]
Molecular Weight	247.01 g/mol	[1] [2] [3] [4]
Appearance	Not specified, likely a solid	
Melting Point	29-30°C	[3]
Boiling Point	251°C at 760 mmHg	[2] [3]
Density	1.98 g/cm ³	[3]
Flash Point	105°C	[2] [3]
Solubility	Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. [6]	
InChI	InChI=1S/C7H3FIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H	[1] [3]
SMILES	C1=C(C=C(C=C1F)I)C#N	[1] [4] [5]

Table 2: Computational Descriptors

Descriptor	Value	Reference(s)
Topological Polar Surface Area (TPSA)	23.79 Å ²	[4]
LogP	2.30198	[4]
Hydrogen Bond Acceptors	1	[4]
Hydrogen Bond Donors	0	[4]
Rotatable Bonds	0	[4]

Experimental Protocols

While a specific, peer-reviewed publication detailing the synthesis of **3-Fluoro-5-iodobenzonitrile** is not readily available, a robust synthetic route can be proposed based on the well-established Sandmeyer reaction.^{[1][2]} This method is a cornerstone of aromatic chemistry for the conversion of anilines to a wide variety of functional groups, including nitriles.

2.1. Synthesis of **3-Fluoro-5-iodobenzonitrile** via Sandmeyer Reaction

This protocol describes the synthesis starting from the commercially available 3-Fluoro-5-iodoaniline. The process involves two main steps: diazotization of the aniline followed by cyanation with a copper(I) cyanide catalyst.

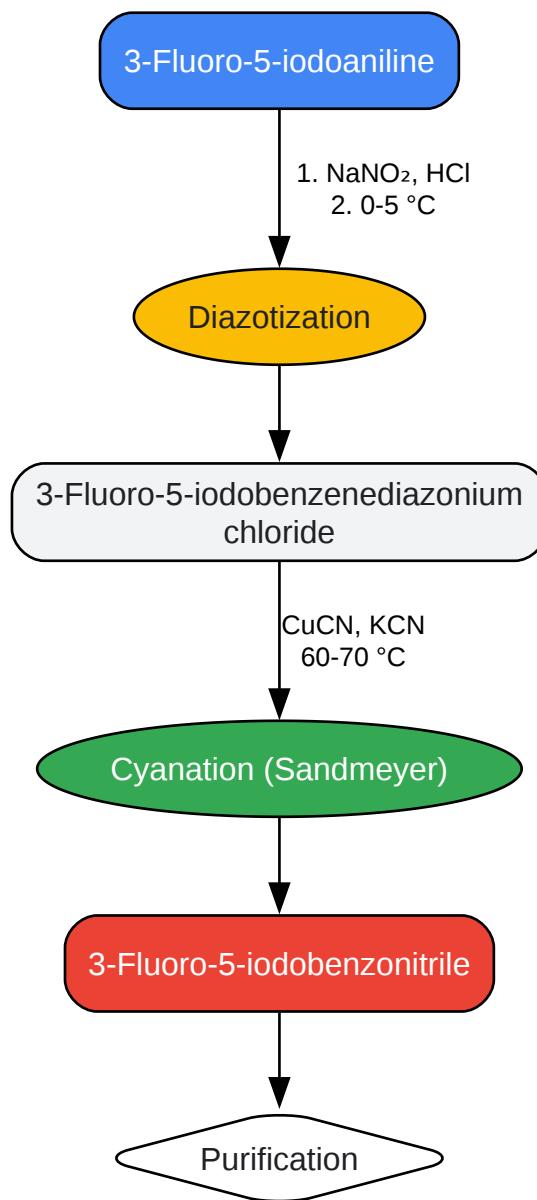
Step 1: Diazotization of 3-Fluoro-5-iodoaniline

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 3-Fluoro-5-iodoaniline (1.0 equivalent) in an aqueous solution of hydrochloric acid (e.g., 3 M).
- **Cooling:** Cool the suspension to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt.
- **Nitrite Addition:** Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C.
- **Stirring:** Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the 3-fluoro-5-iodobenzenediazonium chloride salt. The solution should be kept cold for the subsequent step.

Step 2: Cyanation (Sandmeyer Reaction)

- **Catalyst Preparation:** In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Heat this solution to 60-70 °C. Caution: Cyanide salts are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

- **Addition of Diazonium Salt:** Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the heated copper(I) cyanide solution.[\[1\]](#) Vigorous nitrogen evolution will be observed. The rate of addition should be controlled to manage the effervescence.
- **Reaction Completion:** After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours to ensure the reaction goes to completion.[\[2\]](#)
- **Workup and Purification:**
 - Cool the reaction mixture to room temperature.
 - Extract the product into a suitable organic solvent such as toluene or ethyl acetate (3x).
 - Combine the organic layers and wash with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure **3-Fluoro-5-iodobenzonitrile**.[\[2\]](#)



[Click to download full resolution via product page](#)

Proposed synthesis workflow for **3-Fluoro-5-iodobenzonitrile**.

Applications in Drug Development: A Precursor for PARP Inhibitors

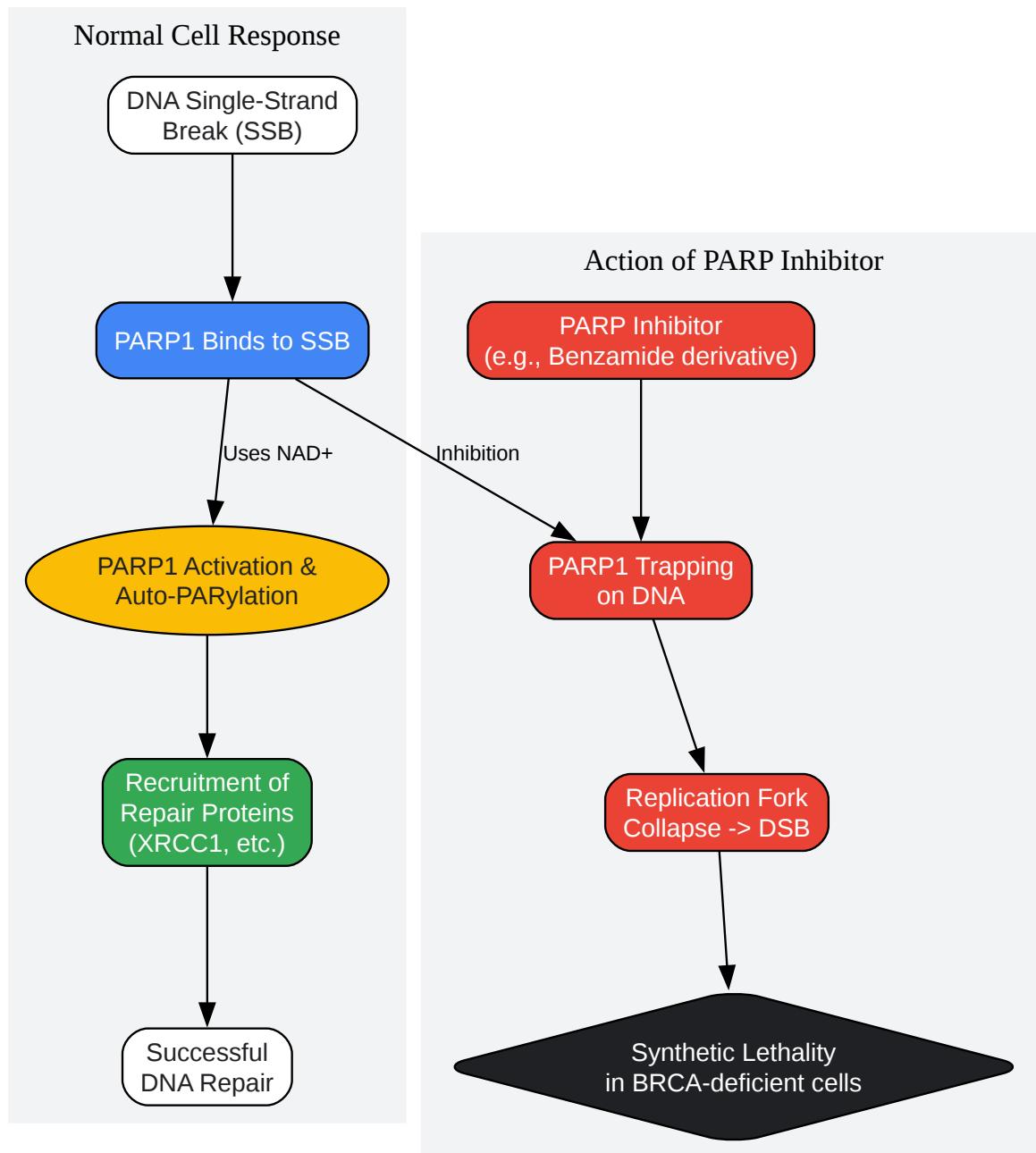
The benzamide functional group is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.^[3] Halogenated benzamides, which can be synthesized from precursors like **3-Fluoro-5-iodobenzonitrile**, are of particular interest for developing inhibitors of Poly(ADP-ribose) polymerase (PARP).^{[3][7]}

PARP enzymes, especially PARP1, are crucial for the repair of DNA single-strand breaks (SSBs).^[7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death. This concept, known as "synthetic lethality," is a clinically validated strategy for treating certain types of ovarian, breast, and prostate cancers.^[3]

The benzamide moiety of PARP inhibitors often mimics the nicotinamide portion of NAD⁺, the natural substrate for PARP, thereby acting as a competitive inhibitor.^[7] **3-Fluoro-5-iodobenzonitrile** serves as a valuable starting material because its nitrile group can be readily hydrolyzed to the primary benzamide. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions (e.g., Sonogashira, Suzuki) to build more complex and potent inhibitors.^{[3][7]}

3.1. PARP1 Signaling Pathway in DNA Repair

The diagram below illustrates the central role of PARP1 in the base excision repair (BER) pathway for SSBs and the mechanism of action for PARP inhibitors.

[Click to download full resolution via product page](#)

PARP1 signaling in DNA repair and mechanism of inhibition.

3.2. Experimental Protocol: Hydrolysis to 3-Fluoro-5-iodobenzamide

The conversion of **3-Fluoro-5-iodobenzonitrile** to its corresponding primary amide is a key step in the synthesis of potential PARP inhibitors.

- Reaction Setup: Dissolve **3-Fluoro-5-iodobenzonitrile** (1.0 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or tert-butanol in a round-bottom flask.[1][6]
- Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate.[1][6]
- Oxidant Addition: Cool the mixture in an ice bath to below 10 °C. Slowly add hydrogen peroxide (30% aqueous solution, ~3.0 equivalents) dropwise, maintaining the low temperature.[6]
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC.
- Workup: Once complete, quench any excess peroxide with a saturated aqueous solution of sodium sulfite. Acidify the mixture with dilute HCl to a pH of ~2-3 to precipitate the product.[6]
- Purification: Filter the crude solid, wash with cold water, and dry under vacuum. The 3-Fluoro-5-iodobenzamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]

3.3. Drug Development Workflow

The development of a novel therapeutic, such as a PARP inhibitor, from a starting material like **3-Fluoro-5-iodobenzonitrile** follows a structured workflow from initial synthesis to biological validation.



[Click to download full resolution via product page](#)

General workflow for PARP inhibitor development.

Safety Information

3-Fluoro-5-iodobenzonitrile should be handled with care in a laboratory setting.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) before handling this chemical. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 3. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 4. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 5. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 7. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-5-iodobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302148#iupac-name-for-3-fluoro-5-iodobenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com